molecular formula C8H3BrClNO2 B6170641 4-bromo-7-chloro-2,3-dihydro-1H-indole-2,3-dione CAS No. 1343103-76-3

4-bromo-7-chloro-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B6170641
CAS No.: 1343103-76-3
M. Wt: 260.5
InChI Key:
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Description

4-bromo-7-chloro-2,3-dihydro-1H-indole-2,3-dione is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound’s structure includes a bromine atom at the 4th position and a chlorine atom at the 7th position on the indole ring, making it a halogenated indole derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-7-chloro-2,3-dihydro-1H-indole-2,3-dione typically involves the halogenation of indole derivatives. One common method is the bromination and chlorination of 2,3-dihydro-1H-indole-2,3-dione. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst to facilitate the halogenation process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation reactions using automated systems to ensure precision and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-7-chloro-2,3-dihydro-1H-indole-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of quinonoid structures.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, altering its electronic properties.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-bromo-7-chloro-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex indole derivatives with potential pharmaceutical applications.

    Biology: It is studied for its biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-7-chloro-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The halogen atoms in the compound can enhance its binding affinity to certain receptors or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2,3-dihydro-1H-indole-2,3-dione: Lacks the chlorine atom at the 7th position.

    7-chloro-2,3-dihydro-1H-indole-2,3-dione: Lacks the bromine atom at the 4th position.

    2,3-dihydro-1H-indole-2,3-dione: Lacks both halogen atoms.

Uniqueness

4-bromo-7-chloro-2,3-dihydro-1H-indole-2,3-dione is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s stability, binding affinity, and overall effectiveness in various applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1343103-76-3

Molecular Formula

C8H3BrClNO2

Molecular Weight

260.5

Purity

95

Origin of Product

United States

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